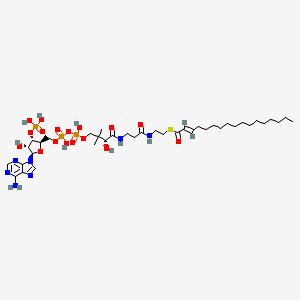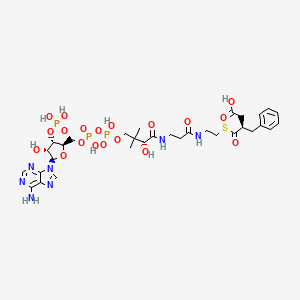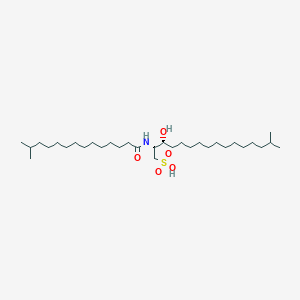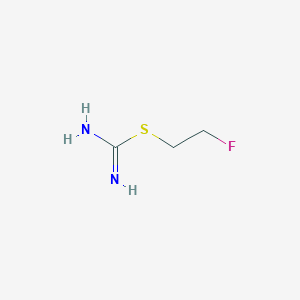![molecular formula C16H21N5O8 B1243938 (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide CAS No. 51799-31-6](/img/structure/B1243938.png)
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves the reaction of 4-Methyl-1-piperazineacetic acid with 5-nitrofurfurylidene hydrazide in the presence of maleic acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. The use of industrial reactors and purification techniques such as crystallization or chromatography may be employed .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may target specific enzymes or pathways in microorganisms, disrupting their normal functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifuroxazide: Another nitrofuran derivative with antimicrobial properties.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran compound with antibacterial and antiprotozoal activities.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to its specific chemical structure, which combines a piperazine ring with a nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
51799-31-6 |
|---|---|
Molekularformel |
C16H21N5O8 |
Molekulargewicht |
411.37 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H17N5O4.C4H4O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20;5-3(6)1-2-4(7)8/h2-3,8H,4-7,9H2,1H3,(H,14,18);1-2H,(H,5,6)(H,7,8)/b13-8+;2-1+ |
InChI-Schlüssel |
CJKSSFCOJDBURS-WDOSNMPVSA-N |
SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-].C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-].C(=CC(=O)O)C(=O)O |
| 56217-90-4 | |
Verwandte CAS-Nummern |
24632-47-1 (Parent) |
Synonyme |
4-methyl-1-piperazinylacetic acid-(5-nitrofurfurylidene)hydrazide nifurpipone nifurpipone acetate nifurpipone dihydrochloride nifurpipone hydrochloride nifurpipone maleate nifurpipone maleate (1:1) nifurpipone monohydrochloride Rec 15-0122 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


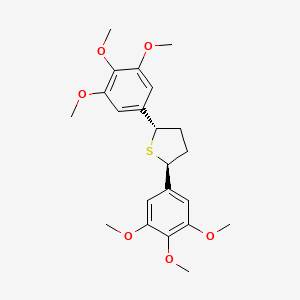
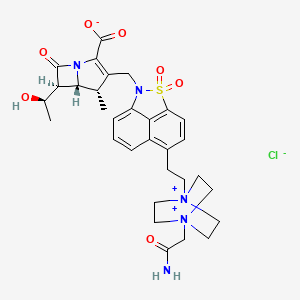



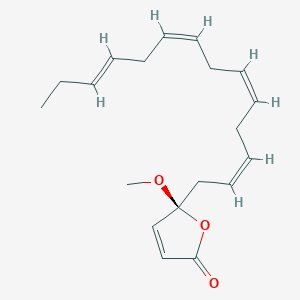
![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate](/img/structure/B1243866.png)
![(3aR,5aS,9aR,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1243869.png)
![sodium;2-[[(4R)-4-[(3R,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B1243871.png)
